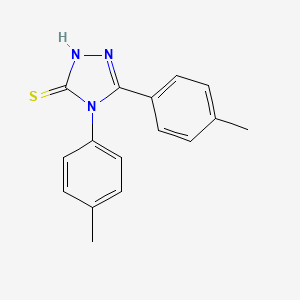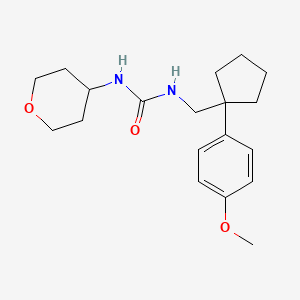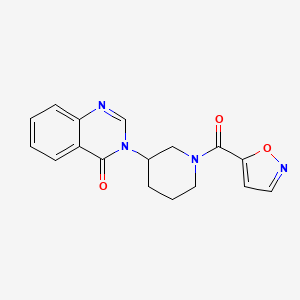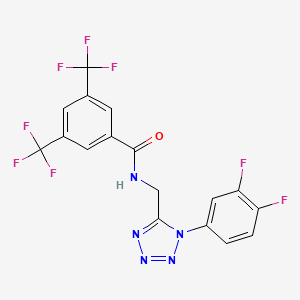![molecular formula C20H15Cl2N3O B2755554 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-03-1](/img/structure/B2755554.png)
5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a benzimidazole derivative . Benzimidazoles are an important group of heterocyclic compounds in the field of medicinal chemistry because they frequently have interesting biological and pharmacological properties .
Synthesis Analysis
The synthesis of benzimidazoles can be achieved through a protocol that uses iminoester hydrochloride in the reaction with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation . This method leads to the products with good yields and in short reaction times .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a bicyclic heteroarene, a type of organic compound with a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry . The specific reactions that “this compound” can undergo are not mentioned in the available sources.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalytic Activity
- Catalytic Efficiency in Carbon–Carbon Bond Formation : Benzimidazole derivatives, similar to the compound , have been utilized in catalytic systems for Suzuki–Miyaura cross-coupling and arylation reactions. These compounds demonstrate efficient pathways for the synthesis of asymmetric biaryl compounds, indicating their potential as catalysts in organic synthesis due to their good catalytic activity for C–C bond formation (Akkoç et al., 2016).
Photophysical Properties and Material Science
- Luminescent Properties for Material Science : The study of luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines reveals that these compounds can serve as effective materials for optical applications. The research indicates that the structural and photophysical properties of these complexes could be explored for their potential uses in light-emitting devices and sensors (Petoud et al., 1997).
Medicinal Chemistry and Drug Design
- Antiproliferative Agents : Phenylbipyridinylpyrazole derivatives, closely related to the benzimidazole core structure of the query compound, have been synthesized and screened for antiproliferative activity. These studies indicate the potential use of benzimidazole derivatives in the design of therapeutic agents targeting various human malignancies. The derivatives exhibited broad spectrum activity against cell lines, suggesting the relevance of benzimidazole compounds in cancer research (Al-Sanea et al., 2015).
Supramolecular Chemistry
- Self-Assembly and Supramolecular Structures : Research into the self-assembly of heteronuclear supramolecular helical complexes with segmental ligands, including benzimidazole derivatives, highlights the compound's potential in forming complex structures. These structures are significant for their applications in the design of new molecular architectures, which could be relevant for nanotechnology and material science applications (Piguet et al., 1994).
Propiedades
IUPAC Name |
5-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-12-4-2-3-5-14(12)11-25-18-9-16(22)15(21)8-17(18)24-20(25)13-6-7-19(26)23-10-13/h2-10H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNKLAMBVTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)

![5-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2755483.png)

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)



![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
